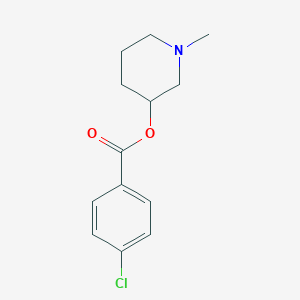

1-Methyl-3-piperidinyl 4-chlorobenzoate

Description

1-Methyl-3-piperidinyl 4-chlorobenzoate is an ester derivative of 4-chlorobenzoic acid, where the carboxyl group is esterified with a 1-methyl-3-piperidinyl moiety. This compound is structurally characterized by a para-chlorinated aromatic ring and a piperidine-based ester group, which may confer unique physicochemical and biochemical properties. The piperidinyl group, a saturated heterocycle, likely influences solubility, steric interactions, and metabolic stability compared to simpler esters like methyl or vinyl 4-chlorobenzoate .

Properties

Molecular Formula |

C13H16ClNO2 |

|---|---|

Molecular Weight |

253.72 g/mol |

IUPAC Name |

(1-methylpiperidin-3-yl) 4-chlorobenzoate |

InChI |

InChI=1S/C13H16ClNO2/c1-15-8-2-3-12(9-15)17-13(16)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |

InChI Key |

JAKUVHIHTFIPLL-UHFFFAOYSA-N |

SMILES |

CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Kinetic Parameters for CBL-Catalyzed Thioesterification

| Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| 4-Chlorobenzoate | 9.2 | ~1 | 9.9 × 10⁶ |

| 4-Methylbenzoate | N/A | 18 | N/A |

| Phenylacetate | 0.009 | 500 | 18 |

| Hexanoate | ~1.8 | 2000 | 900 |

Data adapted from studies on CBL substrate specificity .

Ester Group Modifications

The nature of the esterifying group significantly impacts enzymatic interactions and physicochemical properties:

- Methyl 4-Chlorobenzoate : A simple ester synthesized via acid-catalyzed esterification . Its small size likely facilitates easier substrate binding in enzymes but may reduce metabolic stability compared to bulkier esters.

- However, the tertiary amine may enhance solubility in aqueous environments, a feature advantageous in pharmaceutical applications.

- Vinyl 4-Chlorobenzoate: Used in solvent-free amidation reactions due to its high reactivity, suggesting that electron-deficient esters undergo nucleophilic attack more readily than non-chlorinated counterparts .

Enzyme Interactions and Catalytic Mechanisms

- The piperidinyl ester’s bulk may disrupt the precise alignment required for adenylate formation, reducing catalytic efficiency compared to the free acid.

- Acyl-CoA Synthetases : Broad-substrate enzymes like phenylacetate:CoA ligase show reduced activity with rigid aromatic substrates, highlighting CBL’s specialization for 4-chlorobenzoate . Modifications like the piperidinyl group could further narrow substrate compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.